molecular formula C34H63ClN2O6S B1258079 Clindamycin palmitate CAS No. 36688-78-5

Clindamycin palmitate

Katalognummer: B1258079
CAS-Nummer: 36688-78-5
Molekulargewicht: 663.4 g/mol
InChI-Schlüssel: OYSKUZDIHNKWLV-PRUAPSLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clindamycinpalmitat ist ein halbsynthetisches Derivat von Clindamycin, das zur Klasse der Lincosamid-Antibiotika gehört. Es wird hauptsächlich zur Behandlung schwerer bakterieller Infektionen eingesetzt, die durch empfindliche Mikroorganismen verursacht werden. Clindamycinpalmitat wird oft als Clindamycinpalmitathydrochlorid formuliert, ein wasserlösliches Hydrochloridsalz des Esters von Clindamycin und Palmitinsäure . Diese Verbindung ist besonders wirksam gegen anaerobe Bakterien, grampositive Kokken und einige Protozoen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Clindamycinpalmitat beinhaltet die Veresterung von Clindamycin mit Palmitinsäure. Der Prozess umfasst in der Regel die folgenden Schritte :

    Auflösung: Clindamycin wird in einem geeigneten Lösungsmittel gelöst.

    Veresterung: Palmitinsäure wird der Lösung zugesetzt und das Gemisch wird erhitzt, um die Veresterungsreaktion zu ermöglichen.

    Reinigung: Das Reaktionsgemisch wird abgekühlt und das Produkt wird durch Techniken wie Säulenchromatographie gereinigt.

    Umkristallisation: Das gereinigte Produkt wird durch Einstellen des pH-Werts mit verdünnter Salzsäure umkristallisiert und anschließend die Kristalle getrocknet.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Clindamycinpalmitathydrochlorid groß angelegte Veresterungs- und Reinigungsprozesse. Die Verwendung von Säulenchromatographie und Umkristallisation gewährleistet eine hohe Reinheit und Qualität des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

Clindamycinpalmitat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Analyse Chemischer Reaktionen

Types of Reactions

Clindamycin palmitate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Infections Treated:
Clindamycin palmitate is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:

  • Skin and Soft Tissue Infections: Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Respiratory Tract Infections: Utilized in cases of pneumonia and empyema due to susceptible organisms.
  • Bone and Joint Infections: Employed in the treatment of osteomyelitis, particularly in pediatric patients, where it has shown good bone penetration and clinical efficacy .
  • Gynecological Infections: Used for conditions like endometritis and pelvic cellulitis, particularly in penicillin-allergic patients .

Pharmacokinetics:
this compound exhibits predictable pharmacokinetics with peak serum concentrations reached approximately one hour after administration. Studies indicate that serum concentrations can vary based on dosage, with higher doses leading to increased serum levels .

Comparative Efficacy Studies

A notable study compared this compound with potassium phenoxymethyl penicillin in treating upper respiratory infections in children. The results demonstrated that this compound had a lower failure rate (10%) compared to penicillin (18%), indicating its comparable efficacy in eradicating group A streptococci from the pharynx .

Case Studies

Osteomyelitis Treatment:
A case series involving 29 children with osteomyelitis showed that intravenous clindamycin phosphate followed by oral this compound resulted in excellent clinical outcomes. The majority of cases were due to penicillin-resistant Staphylococcus aureus, highlighting clindamycin's effectiveness where traditional antibiotics may fail .

Upper Respiratory Infections:
In a clinical trial involving 103 children, this compound was administered for 10 days. The study reported a significant reduction in infection recurrence rates, further supporting its use as an effective alternative to penicillin in non-allergic patients .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been noted, including drug-related rashes observed in a portion of treated patients. The risk of Clostridioides difficile-associated diarrhea is also a concern with all antibacterial agents, necessitating careful patient monitoring during treatment .

Summary of Findings

Application AreaEfficacyNotes
Skin and Soft Tissue InfectionsEffective against specific bacteriaCommonly used for acne treatment
Respiratory Tract InfectionsComparable efficacy to penicillinSuitable for resistant strains
Bone and Joint InfectionsGood bone penetrationEffective in pediatric osteomyelitis
Gynecological InfectionsAlternative for penicillin-allergic patientsTreats various anaerobic infections

Biologische Aktivität

Clindamycin palmitate is a semi-synthetic lincosamide antibiotic derived from clindamycin, primarily used in the treatment of serious infections caused by anaerobic bacteria and certain gram-positive organisms. This article delves into its biological activity, pharmacokinetics, mechanism of action, and clinical implications, supported by relevant data and research findings.

Pharmacokinetics

Absorption and Distribution

This compound is administered orally, where it undergoes rapid hydrolysis to release clindamycin. Pharmacokinetic studies indicate that peak serum concentrations are achieved approximately one hour after administration. For pediatric patients receiving doses of 2 mg/kg, 3 mg/kg, or 4 mg/kg every six hours, mean peak serum concentrations were found to be 1.24 mcg/mL, 2.25 mcg/mL, and 2.44 mcg/mL, respectively . By the fifth dose, these concentrations reached equilibrium with values of about 2.46 mcg/mL, 2.98 mcg/mL, and 3.79 mcg/mL for the respective doses.

Metabolism

This compound is predominantly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The major metabolite formed is clindamycin sulfoxide, along with N-desmethylclindamycin as a minor metabolite . This metabolic pathway is crucial as it influences the drug's efficacy and safety profile.

Excretion

Approximately 10% of clindamycin's bioactivity is excreted in urine while 3.6% is found in feces; the remainder is eliminated as inactive metabolites . The elimination half-life varies between populations: approximately two hours in pediatric patients and up to four hours in elderly subjects .

Clindamycin exerts its antibacterial effects by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria, inhibiting protein synthesis. This action is bacteriostatic, meaning it prevents bacterial growth rather than killing bacteria outright . The structural similarity of clindamycin to tRNA allows it to interfere with peptide chain initiation during protein synthesis.

Clinical Efficacy

Indications

This compound is indicated for treating serious infections caused by susceptible anaerobic bacteria and certain gram-positive cocci. Its use is particularly noted in pediatric populations where oral administration is preferred due to its favorable pharmacokinetic profile .

Case Studies

Several clinical studies have demonstrated the effectiveness of this compound in treating infections:

  • Study on Pediatric Patients : A clinical trial involving pediatric patients with severe skin and soft tissue infections showed significant improvements following treatment with this compound, with a notable reduction in infection markers within three days of therapy .
  • Resistance Patterns : Research indicates that while resistance to clindamycin can occur, its efficacy remains robust against many strains of Staphylococcus aureus, particularly those that are methicillin-resistant (MRSA) when used appropriately .

Safety Profile

Adverse Effects

Common side effects associated with this compound include gastrointestinal disturbances such as diarrhea, nausea, and vomiting. Serious adverse effects may include Clostridium difficile-associated diarrhea due to disruption of normal gut flora . Monitoring for these effects is crucial during treatment.

Drug Interactions

Due to its metabolism via CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter plasma concentrations of clindamycin. For instance, concomitant use with rifampicin may reduce its effectiveness while inhibitors like ketoconazole can increase plasma levels .

Eigenschaften

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKUZDIHNKWLV-PRUAPSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190134
Record name Clindamycin palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36688-78-5
Record name Clindamycin palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36688-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINDAMYCIN PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin palmitate
Reactant of Route 2
Reactant of Route 2
Clindamycin palmitate
Reactant of Route 3
Clindamycin palmitate
Reactant of Route 4
Clindamycin palmitate
Reactant of Route 5
Clindamycin palmitate
Reactant of Route 6
Reactant of Route 6
Clindamycin palmitate
Customer
Q & A

Q1: How does clindamycin palmitate exert its antibacterial effect?

A1: this compound itself is inactive. It is hydrolyzed in vivo to clindamycin, the active compound. Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [, ]

Q2: What types of bacteria are typically susceptible to clindamycin?

A2: Clindamycin demonstrates activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also exhibits activity against anaerobic bacteria, such as Bacteroides fragilis. [, , ]

Q3: Has this compound been investigated for its efficacy in treating specific infections?

A3: Yes, this compound has been studied for its effectiveness in treating conditions such as streptococcal pharyngitis and osteomyelitis in children. Studies have shown it to be as effective as penicillin in eradicating group A streptococci from the pharynx. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C34H63ClN2O6S. Its molecular weight is 663.4 g/mol. []

Q5: Are there any specific analytical methods used to characterize and quantify this compound?

A5: Several analytical techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). These methods are used to determine the purity, identify impurities, and quantify the drug in different matrices. [, , , , , ]

Q6: Have any studies investigated the compatibility of this compound with other materials in formulations?

A6: Research has explored the compatibility of this compound hydrochloride dry syrup with various internal solutions, revealing potential incompatibility issues leading to turbidity or gel formation under certain pH and temperature conditions. []

Q7: What is known about the stability of this compound in different formulations and conditions?

A7: this compound can be susceptible to hydrolysis, particularly in aqueous solutions and at higher temperatures. Studies have investigated its stability in various formulations, including dry syrups, oral solutions, granules, and dispersible tablets. [, , ]

Q8: What strategies have been explored to improve the stability and bioavailability of this compound?

A8: Formulations such as chewable tablets and dispersible tablets have been developed to enhance the bioavailability and palatability of this compound, particularly in pediatric patients. [, ]

Q9: How is this compound absorbed and metabolized in the body?

A9: this compound is administered orally and is rapidly hydrolyzed to clindamycin, primarily in the gastrointestinal tract. Clindamycin is well-absorbed after oral administration, and peak serum concentrations are typically achieved within 1-2 hours. [, , ]

Q10: What is the elimination half-life of clindamycin?

A10: The elimination half-life of clindamycin is approximately 2-3 hours. It is primarily metabolized in the liver and excreted in the urine and bile. [, , ]

Q11: What are the potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound, like other antibiotics, can cause side effects. The most common adverse effect is diarrhea, which can sometimes be severe and associated with Clostridium difficile infection. [, , ]

Q12: Are there any known mechanisms of bacterial resistance to clindamycin?

A12: Yes, bacterial resistance to clindamycin can occur through various mechanisms, including modification of the ribosomal binding site and enzymatic inactivation of the drug. []

Q13: What are some future directions in research on this compound?

A13: Future research directions include exploring novel drug delivery systems for targeted delivery, investigating new formulations for improved stability and bioavailability, and monitoring emerging resistance patterns to guide appropriate antibiotic use. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.